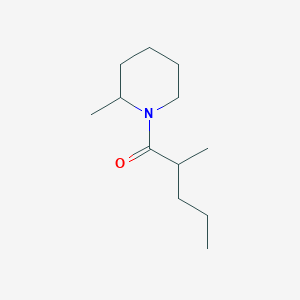
2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a potent stimulant that affects the central nervous system and has been found to have addictive properties. MDPV has gained popularity in recent years due to its widespread use as a recreational drug. However,
Wirkmechanismus
2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one acts by binding to the dopamine and norepinephrine transporters, preventing the reuptake of these neurotransmitters into the presynaptic neuron. This leads to an increase in the extracellular levels of dopamine and norepinephrine, which in turn leads to the characteristic effects of 2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one.
Biochemical and Physiological Effects:
2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also leads to an increase in locomotor activity and a decrease in food intake. 2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one has also been found to have neurotoxic effects, leading to damage to the dopaminergic system in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one has several advantages as a research tool. It is a potent and selective reuptake inhibitor of dopamine and norepinephrine, making it useful for studying the role of these neurotransmitters in the brain. However, 2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one also has several limitations. It is highly addictive and has been found to have neurotoxic effects, making it difficult to use in long-term studies.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of 2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one. One area is the role of 2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one in addiction and withdrawal. Another area is the potential use of 2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one as a treatment for certain psychiatric disorders. Additionally, further research is needed to understand the long-term effects of 2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one on the brain and behavior.
Synthesemethoden
2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one can be synthesized in a laboratory by using a variety of methods. One of the most common methods is the reduction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) using reagents such as sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 1-(4-methoxyphenyl)-2-(methylamino)propan-1-one with 1,3-dibromopropane in the presence of a base.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one has been used extensively in scientific research to study its effects on the brain and behavior. It has been found to act as a potent reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their levels in the brain. This results in a feeling of euphoria and increased energy levels. 2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one has also been found to have anxiogenic effects, leading to increased anxiety levels in animals.
Eigenschaften
IUPAC Name |
2-methyl-1-(2-methylpiperidin-1-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-4-7-10(2)12(14)13-9-6-5-8-11(13)3/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLABTPWOSMJXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CCCCC1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(2-methylpiperidin-1-yl)pentan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500464.png)


![[3-(4-Aminophenyl)-1-adamantyl]methanol](/img/structure/B7500474.png)


